molecular formula C23H27NO2 B009026 Azaprophen CAS No. 107010-27-5

Azaprophen

Cat. No. B009026
M. Wt: 349.5 g/mol
InChI Key: WOMCGBFNBSIIEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azaprophen is a nonsteroidal anti-inflammatory drug (NSAID) that has been used in scientific research for its potential therapeutic effects. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties.

Mechanism Of Action

Azaprophen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation, pain, and fever. By inhibiting COX enzymes, Azaprophen reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.

Biochemical And Physiological Effects

Azaprophen has been shown to have a high affinity for COX-2 enzymes, which are primarily responsible for the production of prostaglandins in response to inflammation. This selective inhibition of COX-2 enzymes by Azaprophen reduces the risk of gastrointestinal side effects that are commonly associated with non-selective Azaprophens. Azaprophen has also been shown to have a long half-life, allowing for once-daily dosing.

Advantages And Limitations For Lab Experiments

Azaprophen has several advantages for use in lab experiments. It has a well-established synthesis method, high purity, and is commercially available. Azaprophen has also been shown to have low toxicity in animal models. However, Azaprophen has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy in experiments.

Future Directions

There are several future directions for the use of Azaprophen in scientific research. One potential area of research is the development of Azaprophen derivatives with improved solubility and stability. Another area of research is the investigation of the potential therapeutic effects of Azaprophen in other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of Azaprophen in combination with other drugs for synergistic effects is an area of interest for future research.
Conclusion
Azaprophen is a promising Azaprophen that has been studied for its potential therapeutic effects in various diseases. Its selective inhibition of COX-2 enzymes and low toxicity make it an attractive candidate for further research. The future directions for Azaprophen research are focused on improving its solubility and stability, investigating its potential therapeutic effects in other diseases, and exploring its use in combination with other drugs.

Synthesis Methods

Azaprophen is synthesized through a multi-step process that involves the reaction of 2-aminobenzophenone with an acyl chloride to form an intermediate. This intermediate is then reacted with a substituted aniline to form the final product, Azaprophen. The synthesis method has been optimized to produce high yields of pure Azaprophen.

Scientific Research Applications

Azaprophen has been used in scientific research for its potential therapeutic effects in various diseases such as cancer, inflammation, and pain. In vitro studies have shown that Azaprophen has anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. In vivo studies have shown that Azaprophen can reduce tumor growth and increase survival rates in animal models.

properties

CAS RN

107010-27-5

Product Name

Azaprophen

Molecular Formula

C23H27NO2

Molecular Weight

349.5 g/mol

IUPAC Name

(6-methyl-6-azabicyclo[3.2.1]octan-3-yl) 2,2-diphenylpropanoate

InChI

InChI=1S/C23H27NO2/c1-23(18-9-5-3-6-10-18,19-11-7-4-8-12-19)22(25)26-21-14-17-13-20(15-21)24(2)16-17/h3-12,17,20-21H,13-16H2,1-2H3

InChI Key

WOMCGBFNBSIIEA-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC4CC(C3)N(C4)C

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC4CC(C3)N(C4)C

synonyms

6-methyl-6-azabicyclo(3.2.1)octan-3-ol 2,2-diphenylpropionate
azaprophen
azaprophen hydrochloride

Origin of Product

United States

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